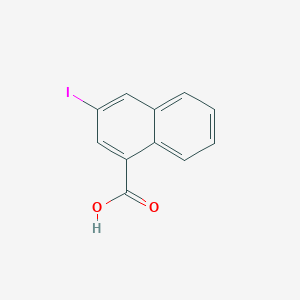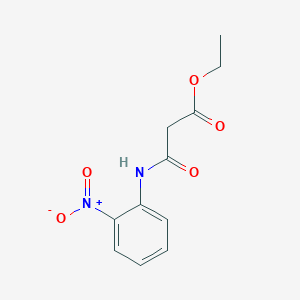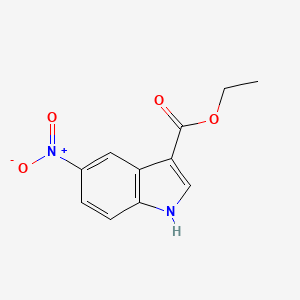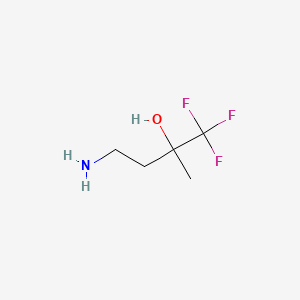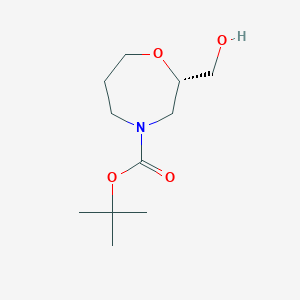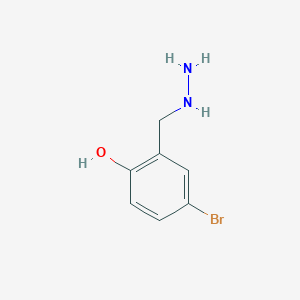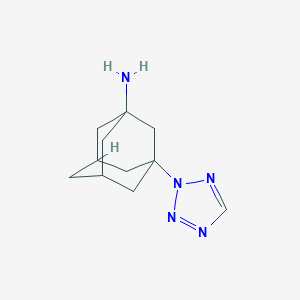
3-(2H-Tetrazol-2-YL)-1-adamantanamine
Overview
Description
3-(2H-Tetrazol-2-YL)-1-adamantanamine: is a compound that combines the structural features of a tetrazole ring and an adamantane moiety The tetrazole ring is known for its high nitrogen content and stability, making it a valuable component in various chemical and pharmaceutical applications The adamantane structure, on the other hand, is a rigid, diamond-like framework that imparts unique physical and chemical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2H-Tetrazol-2-YL)-1-adamantanamine typically involves the formation of the tetrazole ring followed by its attachment to the adamantane moiety. One common method is the cycloaddition reaction between an azide and a nitrile to form the tetrazole ring. This reaction can be catalyzed by various metal catalysts under mild conditions. Once the tetrazole ring is formed, it can be attached to the adamantane structure through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(2H-Tetrazol-2-YL)-1-adamantanamine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the tetrazole ring or the adamantane moiety.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or other electrophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the tetrazole ring, while substitution reactions can introduce different functional groups to the molecule.
Scientific Research Applications
Chemistry: In chemistry, 3-(2H-Tetrazol-2-YL)-1-adamantanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s stability and reactivity make it a valuable tool in biological research. It can be used to study enzyme interactions, cellular processes, and other biological phenomena.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. The tetrazole ring is known for its bioactivity, and the adamantane moiety can enhance the compound’s pharmacokinetic properties.
Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of advanced materials with specific mechanical, thermal, or chemical properties.
Mechanism of Action
The mechanism of action of 3-(2H-Tetrazol-2-YL)-1-adamantanamine involves its interaction with specific molecular targets. The tetrazole ring can interact with various enzymes, receptors, or other biological molecules, potentially inhibiting or modulating their activity. The adamantane moiety can enhance the compound’s stability and facilitate its transport within biological systems. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Tetrazole Derivatives: Compounds like 5-phenyl-1H-tetrazole and 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine share the tetrazole ring structure and exhibit similar reactivity and stability.
Adamantane Derivatives: Compounds such as amantadine and memantine feature the adamantane moiety and are known for their pharmacological properties.
Uniqueness: 3-(2H-Tetrazol-2-YL)-1-adamantanamine is unique due to the combination of the tetrazole ring and adamantane structure. This dual functionality provides a versatile platform for various applications, offering advantages such as enhanced stability, reactivity, and potential bioactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(tetrazol-2-yl)adamantan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c12-10-2-8-1-9(3-10)5-11(4-8,6-10)16-14-7-13-15-16/h7-9H,1-6,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMMQDDARRYBLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672523 | |
| Record name | 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-22-4 | |
| Record name | 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.13,7]decan-1-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915922-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2H-Tetrazol-2-yl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



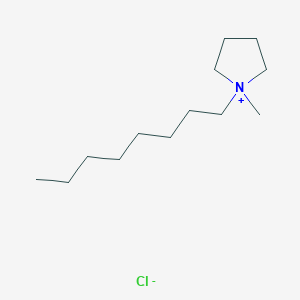
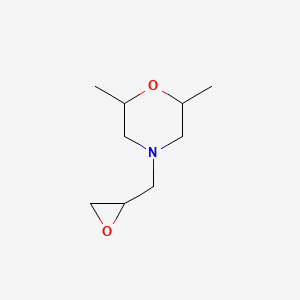
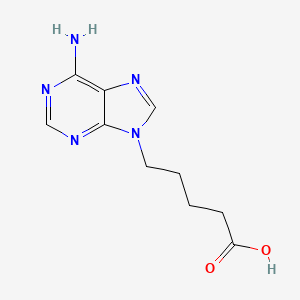
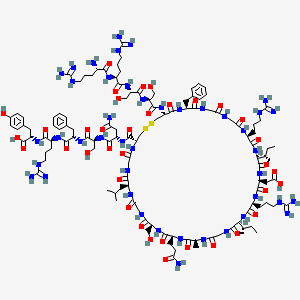
![[3,4'-Bipyridin]-5-amine, 6-methoxy-](/img/structure/B3058677.png)
